Tetrakis(1-methoxy-2-propoxy)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrakis(1-methoxypropan-2-yl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O8Si/c1-13(9-17-5)21-25(22-14(2)10-18-6,23-15(3)11-19-7)24-16(4)12-20-8/h13-16H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYWNXMKZUKBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O[Si](OC(C)COC)(OC(C)COC)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939792 | |

| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18407-95-9 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrakis(1-methoxy-2-propoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(1-methoxy-2-propoxy)silane, a member of the tetraalkoxysilane family, is a versatile chemical intermediate with significant potential in various scientific and industrial applications, including sol-gel processes, surface modification, and as a crosslinking agent. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols and visualizations to support its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for handling, storage, and application of the compound.

| Property | Value | Reference |

| Chemical Formula | C16H36O8Si | [1][2] |

| Molecular Weight | 384.54 g/mol | [1][2] |

| CAS Number | 18407-95-9 | [1][2] |

| Appearance | Clear Liquid | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg | [4] |

Experimental Protocols

While specific experimental data for this compound is not extensively available in public literature, the following protocols are based on established methods for the synthesis, purification, and characterization of analogous tetraalkoxysilanes. These methods can be adapted by skilled researchers for the specific compound.

Synthesis of this compound

A common method for the synthesis of tetraalkoxysilanes is the reaction of silicon tetrachloride with the corresponding alcohol.[5]

Materials:

-

Silicon tetrachloride (SiCl4)

-

1-methoxy-2-propanol

-

Anhydrous toluene (or other inert solvent)

-

Dry nitrogen or argon gas supply

-

Reaction flask with a condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Apparatus for distillation

Procedure:

-

Set up the reaction apparatus under a dry, inert atmosphere (nitrogen or argon).

-

In the reaction flask, dissolve a stoichiometric excess of 1-methoxy-2-propanol in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add silicon tetrachloride to the cooled alcohol solution via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which should be safely vented.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

The progress of the reaction can be monitored by checking for the cessation of HCl evolution.

-

After the reaction is complete, the solvent and any excess alcohol are removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Purification

Purification of the crude product is crucial to remove any residual starting materials, byproducts, or solvent. Fractional distillation is the primary method. Halide impurities, if present, can be removed by treating the alkoxysilane with zinc metal or organic zinc compounds.[6]

Procedure for Halide Removal (if necessary):

-

Treat the halide-containing this compound with an organic zinc compound (e.g., zinc alcoholate).

-

Heat the mixture, typically at the reflux temperature of the alkoxysilane, for several hours.[6]

-

Separate the purified alkoxysilane from the zinc compound by distillation.[6]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. While specific spectra for this compound are not readily available, analogous tetraalkoxysilanes exhibit characteristic signals.

-

¹H NMR: Protons on the alkoxy groups will show characteristic chemical shifts and coupling patterns. The methoxy protons would appear as a singlet, while the propoxy protons would show more complex splitting.

-

¹³C NMR: The carbon atoms of the methoxy and propoxy groups will have distinct chemical shifts.

-

²⁹Si NMR: A single resonance is expected for the central silicon atom, with a chemical shift characteristic of a tetraalkoxysilane.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands for a tetraalkoxysilane would include:

-

Si-O-C stretching: Strong absorptions in the region of 1080-1110 cm⁻¹.[7]

-

C-H stretching: Absorptions in the region of 2850-3000 cm⁻¹.

-

C-O stretching: Absorptions around 1100-1200 cm⁻¹.

Signaling Pathways and Experimental Workflows

Sol-Gel Process

This compound is a precursor for the sol-gel process, which is used to create silica-based materials. The process involves hydrolysis and condensation reactions.[8]

Caption: The sol-gel process involves hydrolysis and condensation of the silane precursor.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and purification of a tetraalkoxysilane like this compound.

Caption: A typical laboratory workflow for tetraalkoxysilane synthesis and purification.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding contact with skin and eyes.

-

Keeping the container tightly closed and storing it in a dry, cool, and well-ventilated place.[3]

-

The material decomposes slowly in contact with moist air or water, liberating methoxypropanol.[3]

-

It may be harmful if swallowed and may cause skin and eye irritation.[3]

Conclusion

This compound is a valuable compound with broad applicability in materials science and chemical synthesis. This guide provides foundational knowledge and practical protocols to aid researchers in its effective and safe utilization. While specific literature on this particular silane is limited, the provided information, based on analogous compounds, offers a solid starting point for further investigation and application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 18407-95-9 [amp.chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. CAS#:18407-95-9 | Tetrakis(1-methoxy-2-propanyl) orthosilicate | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. US5104999A - Method of purification of alkoxysilanes - Google Patents [patents.google.com]

- 7. gelest.com [gelest.com]

- 8. Sol–gel process - Wikipedia [en.wikipedia.org]

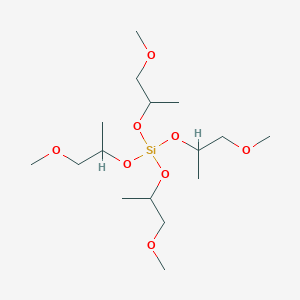

"Tetrakis(1-methoxy-2-propoxy)silane" molecular structure

An In-Depth Technical Guide to Tetrakis(1-methoxy-2-propoxy)silane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, synthesis, and potential applications relevant to scientific research and development.

Molecular Structure and Properties

This compound is a silicate ester characterized by a central silicon atom bonded to four 1-methoxy-2-propoxy groups.

Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 18407-95-9 | [1][2] |

| Molecular Formula | C16H36O8Si | [1] |

| Molecular Weight | 384.54 g/mol | [1] |

| Physical State | Liquid | [3] |

| Appearance | Clear liquid | [3] |

| Melting Point | < 0 °C | [3] |

| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 141.7 ± 28.3 °C | [3] |

Synthesis of Tetrakis(alkoxy)silanes

General Experimental Protocol: Alcoholysis of Silicon Tetrachloride

This protocol describes a generalized procedure for synthesizing a tetraalkoxysilane.

-

Reaction Setup : A reaction flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with an excess of the desired alcohol (in this case, 1-methoxy-2-propanol) and an inert solvent such as toluene. The setup should be under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant : Silicon tetrachloride (SiCl4) is added dropwise to the alcohol solution. The reaction is exothermic, and the temperature should be controlled, typically by cooling the reaction vessel in an ice bath.

-

Reaction and Neutralization : After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating to ensure the reaction goes to completion. The hydrogen chloride (HCl) gas generated during the reaction is typically removed by bubbling a stream of dry nitrogen through the mixture or can be neutralized by the addition of a base like pyridine.

-

Workup and Purification : The reaction mixture is filtered to remove any precipitated salts. The solvent and any excess alcohol are removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield the pure tetraalkoxysilane.

Figure 1. Generalized workflow for the synthesis of tetraalkoxysilanes.

Key Reactions: Hydrolysis and Condensation

This compound, like other alkoxysilanes, undergoes hydrolysis and condensation reactions, which are fundamental to its applications, particularly in materials science. These reactions are the basis of the sol-gel process.

-

Hydrolysis : The alkoxy groups (-OR) are replaced with hydroxyl groups (-OH) upon reaction with water.

-

Condensation : The resulting silanol groups (-Si-OH) react with each other or with other alkoxy groups to form siloxane bridges (-Si-O-Si-).

Figure 2. Key hydrolysis and condensation reactions of tetraalkoxysilanes.

Potential Applications and Experimental Protocols

While specific applications for this compound are not detailed in the provided search results, its structure suggests its utility as a precursor in the sol-gel process for creating silica-based materials and as a crosslinking agent.[4][5] Such materials have applications in coatings, composites, and as matrices for functional molecules. For drug development professionals, this could be relevant for creating drug delivery systems or biocompatible coatings.

Experimental Protocol: Preparation of a Silica Gel via a Sol-Gel Method

This protocol provides a general procedure for using a tetraalkoxysilane like this compound to prepare a silica gel.

-

Sol Preparation : In a suitable container, the tetraalkoxysilane is mixed with an alcohol (e.g., ethanol or isopropanol) and water. The alcohol acts as a co-solvent to homogenize the otherwise immiscible alkoxysilane and water.

-

Catalysis : An acid (e.g., HCl) or a base (e.g., NH4OH) is added as a catalyst to control the rates of hydrolysis and condensation.

-

Gelation : The solution (the "sol") is left to stand. Over time, the hydrolysis and condensation reactions lead to the formation of a three-dimensional network of siloxane bonds, resulting in a gelatinous solid (the "gel").

-

Aging : The gel is aged in its mother liquor for a period of time. During aging, the structure of the gel network strengthens.

-

Drying : The solvent is removed from the gel. Depending on the drying method (e.g., simple evaporation, supercritical drying), the final material can be a dense xerogel or a porous aerogel.

Figure 3. Workflow of a typical sol-gel process using a tetraalkoxysilane precursor.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[3] It may cause skin and eye irritation.[3] In case of contact, rinse the affected area with plenty of water.[3] Personal protective equipment, including gloves and safety goggles, should be worn.[3] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and oxidizing agents.[3] The material decomposes slowly in contact with moist air or water.[3]

First Aid Measures

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove victim to fresh air. If breathing is difficult, give oxygen. | [3] |

| Skin Contact | Wash off with soap and plenty of water. | [3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. | [6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center. | [6] |

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

References

An In-Depth Technical Guide to the Synthesis of Tetrakis(1-methoxy-2-propoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for Tetrakis(1-methoxy-2-propoxy)silane, a silicate ester with potential applications in various scientific and industrial fields. The information presented herein is intended for a technical audience with a background in synthetic chemistry. This document outlines the core chemical reaction, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound is a tetraalkoxysilane compound. The synthesis of such compounds is of significant interest due to their roles as precursors in sol-gel processes, as crosslinking agents, and in the formation of silicon-based organic-inorganic hybrid materials. The synthesis route detailed in this guide is based on the well-established reaction of silicon tetrachloride with the corresponding alcohol, in this case, 1-methoxy-2-propanol.

Core Synthesis Route: Alcoholysis of Silicon Tetrachloride

The most direct and widely employed method for the laboratory-scale synthesis of tetraalkoxysilanes is the reaction of silicon tetrachloride (SiCl₄) with an alcohol. In the case of this compound, the reaction proceeds via the nucleophilic substitution of the chloride atoms on the silicon tetrachloride with the 1-methoxy-2-propoxy group from 1-methoxy-2-propanol. The overall reaction is as follows:

SiCl₄ + 4 CH₃OCH₂CH(CH₃)OH → Si(OCH(CH₃)CH₂OCH₃)₄ + 4 HCl

This reaction is typically performed in an inert solvent to moderate the reaction rate and facilitate handling. The reaction is exothermic and produces hydrogen chloride (HCl) gas as a byproduct, which must be managed safely.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the main product involved in the synthesis of this compound.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 | 1.483 |

| 1-Methoxy-2-propanol | C₄H₁₀O₂ | 90.12 | 119-120 | 0.921 |

| This compound | C₁₆H₃₆O₈Si | 384.54 | ~350.2[1] | ~1.0[1] |

| Hydrogen Chloride | HCl | 36.46 | -85.05 | 1.187 (liquid) |

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of other tetraalkoxysilanes and should be adapted and optimized for specific laboratory conditions.

4.1. Materials and Equipment:

-

Silicon Tetrachloride (SiCl₄), high purity

-

1-Methoxy-2-propanol, anhydrous

-

Anhydrous toluene or other inert solvent (e.g., hexane)

-

Pyridine or other suitable HCl scavenger (optional, but recommended for controlling the reaction and preventing side reactions)

-

Round-bottom flask with multiple necks

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon) with a bubbler

-

Ice bath

-

Heating mantle

-

Distillation apparatus

-

Gas trap or scrubber for HCl gas

4.2. Procedure:

-

Reaction Setup: Assemble a dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for an inert gas. The outlet of the condenser should be connected to a gas trap or scrubber containing a basic solution (e.g., sodium hydroxide solution) to neutralize the evolved HCl gas.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the round-bottom flask with a solution of 1-methoxy-2-propanol (4.2 equivalents) and anhydrous pyridine (4.2 equivalents) in anhydrous toluene.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.

-

Addition of Silicon Tetrachloride: Add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous toluene to the dropping funnel. Add the silicon tetrachloride solution dropwise to the stirred alcohol solution over a period of 1-2 hours, maintaining the reaction temperature below 10 °C. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.

-

Workup:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Remove the solvent and any volatile components from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by fractional distillation under high vacuum to obtain the pure this compound.

-

Mandatory Visualizations

5.1. Synthesis Pathway Diagram

Caption: General reaction scheme for the synthesis of this compound.

5.2. Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Considerations

-

Silicon Tetrachloride: is a corrosive and moisture-sensitive liquid. It reacts violently with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

-

1-Methoxy-2-propanol: is a flammable liquid and can cause eye irritation.

-

Pyridine: is a flammable liquid with a strong, unpleasant odor and is harmful if swallowed, inhaled, or absorbed through the skin.

-

Hydrogen Chloride Gas: is a toxic and corrosive gas. The reaction must be carried out in a fume hood with an appropriate gas scrubbing system.

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of SiCl₄ with atmospheric moisture. All glassware should be thoroughly dried before use.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to the Safety Data Sheet of Tetrakis(1-methoxy-2-propoxy)silane

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data for Tetrakis(1-methoxy-2-propoxy)silane (CAS No. 18407-95-9), a silicate ester used as a chemical intermediate. The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding of its hazards, handling, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some values may vary slightly between different suppliers.

| Property | Value | Source |

| Molecular Formula | C16H36O8Si | [1][2][3] |

| Molecular Weight | 384.54 g/mol | [2][3][4] |

| Appearance | Clear Liquid | [5] |

| Odor | Characteristic | [5] |

| Boiling Point | 158 °C | [3] |

| 350.2 ± 42.0 °C at 760 mmHg | [6] | |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| 1.01 g/cm³ | [3] | |

| Flash Point | >110 °C | [3] |

| Physical State | Liquid | [5] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards associated with this chemical are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][4]

The substance is typically labeled with the GHS07 pictogram, and the signal word is "Warning".[1][4]

Hazard Statements:

Precautionary Statements: A series of precautionary statements are provided to ensure safe handling and response in case of exposure. These include recommendations for prevention, response, storage, and disposal.[1][4]

Toxicological Information

Detailed toxicological data, such as LD50 and LC50 values, are not available in the reviewed safety data sheets. The primary health effects are irritation and potential harm if ingested.

-

Inhalation: May cause irritation to the respiratory tract.[5]

-

Skin Contact: May cause skin irritation.[5]

Experimental Protocols

The safety data sheets reviewed for this guide do not contain detailed experimental protocols for the toxicological or physical hazard assessments. SDSs are intended to provide a summary of hazards and safe handling practices and do not typically include the level of experimental detail found in research publications.

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][4][5]

-

Avoid breathing mist, gas, or vapors.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Keep away from heat, sparks, and open flames.[5]

-

Store apart from incompatible materials, such as oxidizing agents.[5]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][4][5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5] Water spray or fog can also be used.[5]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[4][5]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][4]

-

Containment and Cleaning: Contain any spills with dikes or absorbents. Collect the material using an absorbent and place it in a suitable, closed container for disposal.[5]

Visualizing Safety Procedures

To better illustrate the safety protocols, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for safe handling and storage of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. 18407-95-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Silicon tetrakis-(1-methoxy-2-propoxide) | CAS 18407-95-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. CAS#:18407-95-9 | Tetrakis(1-methoxy-2-propanyl) orthosilicate | Chemsrc [chemsrc.com]

In-Depth Technical Guide: Material Safety of Tetrakis(1-methoxy-2-propoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety information for Tetrakis(1-methoxy-2-propoxy)silane (CAS No. 18407-95-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical Identification and Physical Properties

This compound is a silicate ester. Its identification details and key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Silicic acid, tetrakis(2-methoxy-1-methylethyl) ester; Silicon tetramethoxypropoxide | [3][4] |

| CAS Number | 18407-95-9 | [1][2][5] |

| Molecular Formula | C16H36O8Si | [2][4] |

| Molecular Weight | 384.54 g/mol | [1][4] |

| Physical State | Liquid | [3][6] |

| Appearance | Clear liquid | [3] |

| Odor | Characteristic | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg | [7] |

| Flash Point | 141.7 ± 28.3 °C | [7] |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are acute oral toxicity and serious eye irritation.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Hazard Pictograms:

Toxicological Information

Summary of Toxicological Effects:

| Endpoint | Effect | Note |

| Acute Oral Toxicity | Harmful if swallowed. | No specific LD50 data is available in the reviewed sources. |

| Skin Corrosion/Irritation | May cause skin irritation.[3] | Not classified as a skin irritant, but caution is advised. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | |

| Respiratory Irritation | May cause irritation to the respiratory tract.[3] | |

| Chronic Toxicity | No data available. | |

| Carcinogenicity | No data available. | |

| Mutagenicity | No data available. | |

| Reproductive Toxicity | No data available. |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for the classification of chemical hazards. Below are conceptual workflows based on these guidelines.

Conceptual Workflow for In Vitro Eye Irritation Testing

The following diagram illustrates a generalized workflow for assessing eye irritation potential using an in vitro reconstructed human cornea-like epithelium (RhCE) model, based on OECD Guideline 492.

Caption: Conceptual workflow for in vitro eye irritation testing based on OECD 492.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to minimize exposure and associated risks.

Caption: Recommended safe handling and storage workflow.

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves (e.g., nitrile or neoprene rubber).[1][3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[1][3] |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[1][3] |

First-Aid Measures

In case of exposure, immediate action is required.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention.[1][3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Accidental Release Measures

In the event of a spill or leak, the following measures should be taken.

Personal Precautions:

-

Evacuate personnel to safe areas.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 5).

-

Avoid breathing vapors, mist, or gas.

-

Remove all sources of ignition.[1]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains. Discharge into the environment must be avoided.[1]

Methods for Cleaning Up:

-

Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.

-

Collect the material with an inert absorbent (e.g., sand, earth) and place it in a suitable, closed container for disposal.[1][3]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

Specific Hazards:

-

Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[3]

-

Decomposition products may include silicon dioxide and methoxypropanol.[3]

Protective Equipment for Firefighters:

-

Wear self-contained breathing apparatus for firefighting if necessary.[1]

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Store away from incompatible materials such as oxidizing agents.[3]

Disposal:

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1]

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to Tetrakis(1-methoxy-2-propoxy)silane

This technical guide provides a comprehensive overview of the physical, chemical, and safety data for Tetrakis(1-methoxy-2-propoxy)silane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a silicate ester characterized by a central silicon atom bonded to four 1-methoxy-2-propoxy groups.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C16H36O8Si | [1][2][3] |

| Molecular Weight | 384.54 g/mol | [1][2][3] |

| CAS Number | 18407-95-9 | [1][2][3] |

| Appearance | Clear liquid | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | 158 °C | [3][4] |

| Density | 1.01 g/cm³ | [3][4] |

| Flash Point | >110 °C | [4] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |

Table 2: Chemical Identifiers

| Identifier | Value |

| Synonyms | Silicic acid, tetrakis(2-methoxy-1-methylethyl) ester; Silicon tetramethoxypropoxide; Isopropyl orthosilicate, 1-methoxy- |

| EINECS | 606-018-0 |

| PubChem CID | 86722 |

Reactivity and Stability

This compound is stable under standard conditions.[1] However, it undergoes slow hydrolysis in the presence of moisture or water, liberating 1-methoxy-2-propanol and eventually forming silicon dioxide.[1] This reactivity is central to its applications in sol-gel processes and as a crosslinking agent. The hydrolysis and subsequent condensation reactions are catalyzed by both acids and bases.

The overall hydrolysis and condensation process can be visualized as follows:

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Protocols

General Synthesis of Tetraalkoxysilanes:

A common laboratory-scale synthesis involves the dropwise addition of silicon tetrachloride (SiCl₄) to a cooled, stirred solution of the desired alcohol (in this case, 1-methoxy-2-propanol) in an inert, anhydrous solvent such as toluene or hexane. An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the hydrogen chloride byproduct. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction. The resulting salt byproduct is then removed by filtration, and the product, this compound, is isolated and purified by fractional distillation under reduced pressure.

Spectroscopic Data (Representative)

Specific spectroscopic data for this compound is not available. However, the following tables provide expected chemical shifts and absorption bands based on the known values for its constituent functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) |

| Si-O-CH | 3.8 - 4.2 |

| CH -CH₃ | 3.5 - 4.0 |

| O-CH ₂-O | 3.3 - 3.6 |

| O-CH ₃ | 3.2 - 3.4 |

| CH-CH ₃ | 1.1 - 1.3 |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-O-C H | 70 - 75 |

| C H-CH₃ | 75 - 80 |

| O-C H₂-O | 70 - 75 |

| O-C H₃ | 55 - 60 |

| CH-C H₃ | 15 - 20 |

Table 5: Predicted IR Absorption Bands

| Bond | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| Si-O-C stretch | 1050 - 1150 | Strong, Broad |

| C-O-C stretch (ether) | 1070 - 1150 | Strong |

Applications in Research and Development

While specific applications for this compound are not extensively documented, its chemical nature as a functionalized alkoxysilane suggests its utility in several areas of research and drug development.

-

Sol-Gel Processes: Its ability to hydrolyze and condense makes it a suitable precursor for the formation of silica-based matrices. These matrices can be used for the encapsulation of therapeutic agents, enabling controlled and sustained drug release.[5]

-

Surface Modification: The silane can be used to modify the surfaces of various materials, including nanoparticles and biomedical implants. This can improve biocompatibility, alter surface energy, and provide sites for further functionalization.

-

Crosslinking Agent: It can act as a crosslinker in the synthesis of silicone-based polymers and hydrogels, which have applications in tissue engineering and as medical adhesives.

-

Drug Delivery Systems: Functionalized alkoxysilanes are employed in the development of smart drug delivery systems.[6][7] The properties of the resulting silica network can be tuned to respond to specific stimuli, such as pH, for targeted drug release.

Safety and Handling

Table 6: Hazard Information

| Hazard | Description |

| Eye Irritation | May cause eye irritation.[1] |

| Skin Irritation | May cause skin irritation.[1] |

| Inhalation | May cause irritation to the respiratory tract.[1] |

| Ingestion | May be harmful if swallowed.[1] |

Handling and Storage:

-

Handling: Avoid contact with eyes, skin, and clothing. Do not breathe vapors or mist.[1] Use with adequate ventilation.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store away from heat, sparks, and open flames.[1]

-

Incompatible Materials: Oxidizing agents.[1]

First Aid Measures:

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After skin contact: Wash off with soap and plenty of water.

-

After inhalation: Move the person into fresh air.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Considerations

Dispose of contents/container in accordance with local/regional/national/international regulations. Avoid release to the environment.[1]

This guide provides a summary of the available technical data for this compound. For detailed and up-to-date safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 3. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Mechanism of Tetrakis(1-methoxy-2-propoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(1-methoxy-2-propoxy)silane is a tetraalkoxysilane with four branched secondary alkoxy groups attached to a central silicon atom. Its hydrolysis is a fundamental process in sol-gel chemistry, materials science, and for its application in drug delivery systems where the controlled release of active pharmaceutical ingredients is paramount. The hydrolysis of alkoxysilanes is a complex process involving the cleavage of Si-O-R bonds by water, leading to the formation of silanol groups (Si-OH) and the corresponding alcohol. This initial step is followed by condensation reactions between silanol groups to form siloxane bridges (Si-O-Si), ultimately resulting in a silica network.

This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, drawing upon the extensive body of research on the hydrolysis of other alkoxysilanes. While specific kinetic data for this particular molecule is not extensively available in public literature, the general principles and the influence of its unique structural features will be discussed in detail.

Core Hydrolysis and Condensation Reactions

The overall sol-gel process for a tetraalkoxysilane like this compound can be summarized by the following two reactions:

-

Hydrolysis: The stepwise replacement of the alkoxy groups with hydroxyl groups. Si(OR)4 + nH2O ⇌ Si(OR)4-n(OH)n + nROH where R is the 1-methoxy-2-propyl group.

-

Condensation: The formation of siloxane bonds, which can occur through two pathways:

-

Water-producing condensation: 2Si(OR)4-n(OH)n ⇌ (HO)n-1(RO)4-nSi-O-Si(OR)4-n(OH)n-1 + H2O

-

Alcohol-producing condensation: Si(OR)4-n(OH)n + Si(OR)4-m(OH)m ⇌ (HO)n-1(RO)4-nSi-O-Si(OR)4-m(OH)m-1 + ROH

-

These reactions are influenced by a multitude of factors, including pH, water-to-silane ratio, solvent, temperature, and the presence of catalysts.[1][2]

Hydrolysis Mechanism

The hydrolysis of alkoxysilanes can be catalyzed by either acids or bases, with a minimum reaction rate observed around neutral pH.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis proceeds via an electrophilic substitution reaction, likely following an SN2-type mechanism.[4][5]

-

Protonation: An alkoxy oxygen atom is rapidly and reversibly protonated by a hydronium ion. This protonation makes the silicon atom more electrophilic and the alkoxy group a better leaving group.

-

Nucleophilic Attack: A water molecule attacks the backside of the silicon atom, leading to a five-coordinate transition state.

-

Leaving Group Departure: The protonated alkoxy group (an alcohol) departs, and a silanol group is formed.

The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the alkoxy groups.[4] For this compound, the branched and relatively large 1-methoxy-2-propoxy groups are expected to sterically hinder the backside attack of water, resulting in a slower hydrolysis rate compared to less hindered alkoxysilanes like tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS).[6]

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom.[2]

-

Nucleophilic Attack: A hydroxide ion directly attacks the electron-deficient silicon atom. This is generally the rate-determining step.

-

Pentacoordinate Intermediate: A negatively charged, five-coordinate silicon intermediate is formed.

-

Leaving Group Departure: The alkoxy group is displaced, forming a silanolate anion, which is then protonated by water to yield a silanol group and regenerate the hydroxide catalyst.

The steric hindrance of the 1-methoxy-2-propoxy groups in this compound is also expected to play a significant role in the base-catalyzed mechanism, slowing down the initial nucleophilic attack of the hydroxide ion.[6]

Factors Influencing Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate of this compound | Rationale |

| pH | Minimum rate at neutral pH; increases in acidic and basic conditions. | Catalysis by H+ (protonation of alkoxy group) and OH- (nucleophilic attack on Si).[3] |

| Steric Hindrance of Alkoxy Group | Slower hydrolysis rate compared to less bulky alkoxysilanes (e.g., TMOS, TEOS). | The branched 1-methoxy-2-propoxy group sterically hinders the approach of the nucleophile (water or hydroxide) to the silicon center.[4][6] |

| Water Concentration | The reaction order with respect to water can vary significantly depending on the reaction conditions.[7] | Water is a reactant, and its availability influences the reaction equilibrium and kinetics. |

| Solvent | The choice of solvent can affect the solubility of reactants and the stability of transition states.[7] | Polar protic solvents can participate in hydrogen bonding and influence the reaction mechanism. |

| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Catalyst Concentration | Higher catalyst concentration (acid or base) leads to a faster reaction rate.[7] | Increases the concentration of the catalytic species (H+ or OH-). |

Experimental Protocols for Studying Hydrolysis

The hydrolysis of alkoxysilanes can be monitored using various analytical techniques. Below are generalized protocols that can be adapted for studying the hydrolysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR is a powerful tool for qualitatively and quantitatively monitoring the disappearance of the starting alkoxysilane and the appearance of the alcohol byproduct and various silanol and siloxane species.[8][9]

Methodology:

-

Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃).

-

Initiation of Hydrolysis: Add a predetermined amount of D₂O and, if desired, a catalyst (e.g., HCl or NaOH in D₂O).

-

Data Acquisition: Acquire NMR spectra at regular time intervals. ¹H NMR can be used to monitor the decrease in the intensity of the signals corresponding to the 1-methoxy-2-propoxy group and the increase in the signal for the liberated 1-methoxy-2-propanol. ²⁹Si NMR can directly observe the changes in the silicon environment as hydrolysis and condensation proceed.

-

Data Analysis: Integrate the relevant peaks to determine the concentration of the species over time and calculate the reaction rate constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the hydrolysis reaction by observing changes in the vibrational bands associated with Si-O-C, Si-OH, and O-H bonds.[10]

Methodology:

-

Background Spectrum: Record a background spectrum of the solvent and catalyst mixture.

-

Reaction Mixture Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

-

Initiation of Hydrolysis: Add a specific amount of water and catalyst to the silane solution.

-

In-situ Monitoring: Immediately place the reaction mixture in an ATR-FTIR cell or a transmission cell and record spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the intensity of the Si-O-C stretching band and the increase in the broad O-H stretching band of the silanol groups and water.

Visualizations

Acid-Catalyzed Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis Pathway

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of hydrolysis.

Conclusion

The hydrolysis of this compound follows the general principles of alkoxysilane chemistry, with both acid and base-catalyzed pathways available. The most significant feature of this molecule is the steric bulk of its four 1-methoxy-2-propoxy groups, which is expected to result in a slower hydrolysis rate compared to less sterically hindered tetraalkoxysilanes. This slower reactivity can be advantageous in applications requiring controlled and gradual formation of a silica network. A thorough understanding of the hydrolysis mechanism and the factors that influence it is crucial for optimizing its use in various scientific and industrial applications, including the development of advanced drug delivery systems. Further experimental studies are warranted to quantify the specific kinetic parameters for the hydrolysis and condensation of this particular silane.

References

- 1. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. gelest.com [gelest.com]

- 5. afinitica.com [afinitica.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]

- 9. US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

The Sol-Gel Chemistry of Tetrakis(1-methoxy-2-propoxy)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of sol-gel chemistry as they apply to Tetrakis(1-methoxy-2-propoxy)silane. While specific experimental data for this particular precursor is limited in publicly available literature, this document extrapolates from the well-established chemistry of other tetra-alkoxysilanes to provide a robust theoretical and practical framework for researchers. The guide covers the fundamental hydrolysis and condensation reactions, the anticipated influence of the unique alkoxy substituent on reaction kinetics and final material properties, a representative experimental protocol, and potential applications in drug development.

Introduction to this compound in Sol-Gel Science

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a precursor solution (the "sol") into a solid, three-dimensional network (the "gel"). Alkoxysilanes are a common class of precursors used to create silica-based materials with a wide range of applications, including as drug delivery vehicles.

This compound, with the chemical formula C16H36O8Si, is a tetra-alkoxysilane precursor. Its molecular structure, featuring four bulky 1-methoxy-2-propoxy groups attached to a central silicon atom, plays a significant role in its sol-gel chemistry. The steric hindrance imparted by these bulky groups is expected to influence the rates of hydrolysis and condensation, thereby affecting the structure and properties of the resulting silica gel.

Key Properties of this compound:

| Property | Value |

| CAS Number | 18407-95-9 |

| Molecular Formula | C16H36O8Si |

| Molecular Weight | 384.54 g/mol |

| Appearance | Liquid |

| Density | ~1.01 g/cm³ |

The Core of Sol-Gel Chemistry: Hydrolysis and Condensation

The sol-gel process for alkoxysilanes proceeds in two fundamental steps: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.

2.1. Hydrolysis

In the hydrolysis step, the alkoxy groups (-OR) of the silane are replaced by hydroxyl groups (-OH) through reaction with water. For this compound, the overall hydrolysis reaction is:

Si(OCH(CH₃)CH₂OCH₃)₄ + 4H₂O → Si(OH)₄ + 4 HOCH(CH₃)CH₂OCH₃

The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy groups. The large 1-methoxy-2-propoxy groups are expected to sterically hinder the approach of water to the silicon center, resulting in a slower hydrolysis rate compared to less hindered precursors like tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS).[1][2][3]

2.2. Condensation

Following hydrolysis, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a cross-linked, three-dimensional silica network.

-

Water-producing condensation: (RO)₃Si-OH + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + H₂O

-

Alcohol-producing condensation: (RO)₃Si-OR + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + ROH

The relative rates of hydrolysis and condensation, which are heavily dependent on the pH of the reaction medium, dictate the structure of the final gel.[1]

Illustrative Comparison of Hydrolysis Rates:

| Precursor | Alkoxy Group | Steric Hindrance | Expected Relative Hydrolysis Rate (Acidic) | Expected Relative Hydrolysis Rate (Basic) |

| Tetramethoxysilane (TMOS) | -OCH₃ | Low | Very High | High |

| Tetraethoxysilane (TEOS) | -OCH₂CH₃ | Moderate | High | Moderate |

| This compound | -OCH(CH₃)CH₂OCH₃ | High | Low | Very Low |

Experimental Protocols: A Representative Synthesis of Silica Monoliths

While a specific, validated protocol for this compound is not available in the literature, the following represents a plausible methodology adapted from standard procedures for synthesizing silica monoliths.[4] Researchers should consider this a starting point for experimental design and optimization.

Objective: To synthesize a porous silica monolith via a sol-gel route using this compound.

Materials:

-

This compound

-

Ethanol (or another suitable solvent)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as a catalyst

-

Molding containers (e.g., polystyrene cuvettes)

Methodology:

-

Sol Preparation:

-

In a clean, dry reaction vessel, combine this compound with the chosen solvent (e.g., ethanol) to achieve the desired precursor concentration.

-

In a separate container, prepare the hydrolysis solution by mixing deionized water with the catalyst (either acid or base). The molar ratio of water to the silane precursor is a critical parameter to control.

-

-

Hydrolysis:

-

Slowly add the hydrolysis solution to the silane solution while stirring vigorously.

-

Continue stirring for a predetermined period (e.g., 1-2 hours) to allow for sufficient hydrolysis to occur. The slower expected hydrolysis rate of this precursor may necessitate longer reaction times compared to TEOS.

-

-

Gelation:

-

Pour the sol into the molding containers and seal them to prevent solvent evaporation.

-

Allow the sol to age at a constant temperature (e.g., room temperature or slightly elevated) until a solid gel forms. The gelation time will depend on the reaction conditions.

-

-

Aging and Solvent Exchange:

-

Once gelled, the monoliths are typically aged in their mother liquor for a period to strengthen the silica network.

-

Following aging, the solvent within the pores can be exchanged with a different solvent if desired for the drying process.

-

-

Drying:

-

The final step is to remove the solvent from the gel pores to obtain a dry monolith (xerogel or aerogel). This must be done carefully to avoid cracking.

-

For Xerogels: Slow evaporation of the solvent at ambient or slightly elevated temperatures.

-

For Aerogels: Supercritical drying to preserve the pore structure.

-

-

Visualizing the Process and Workflow

Signaling Pathways and Logical Relationships

Caption: The sol-gel process for this compound.

Caption: A representative experimental workflow for sol-gel synthesis.

Potential Applications in Drug Development

Silica-based materials are of great interest in drug development due to their biocompatibility, high surface area, and tunable pore size.[5][6][7] While specific applications of silica derived from this compound have not been reported, we can infer potential advantages based on its chemical structure.

-

Controlled Release: The 1-methoxy-2-propanol byproduct of hydrolysis is a water-miscible, low-toxicity solvent. This could be advantageous in the encapsulation of sensitive drug molecules where the release of ethanol (from TEOS) might be a concern. The potentially different pore structure resulting from the slower, more controlled gelation could also lead to unique drug release profiles.

-

Surface Modification: The surface of the resulting silica will be rich in silanol groups, which can be further functionalized to tailor drug loading and release. The slower reaction kinetics might allow for more precise control over the degree of surface functionalization.

-

Carrier for Hydrophobic Drugs: The organic nature of the leaving group might influence the partitioning of hydrophobic drugs during the sol-gel process, potentially leading to higher encapsulation efficiencies for certain molecules.

Illustrative Table of Potential Material Properties and Applications:

| Property | Potential Influence of Precursor | Relevance to Drug Development |

| Pore Size & Distribution | Slower kinetics may lead to a more ordered and potentially larger pore structure. | Directly impacts drug loading capacity and release rate. |

| Surface Area | Dependent on drying method, but could be tailored by controlling reaction conditions. | A high surface area allows for greater drug loading. |

| Surface Chemistry | Silanol groups available for functionalization. Residual alkoxy groups may alter surface hydrophobicity. | Enables covalent attachment of drugs or targeting ligands. |

| Biocompatibility | Silica is generally biocompatible. The 1-methoxy-2-propanol byproduct is less volatile and has a different toxicological profile than ethanol or methanol. | Essential for any in-vivo application. |

Conclusion

This compound represents an interesting, albeit under-explored, precursor for the sol-gel synthesis of silica materials. Its bulky alkoxy groups are predicted to significantly slow down hydrolysis and condensation reactions, offering a potential route to greater control over the final material structure. While a lack of specific experimental data necessitates extrapolation from the broader principles of sol-gel chemistry, this guide provides a solid foundation for researchers to begin exploring the potential of this precursor. The unique properties that may arise from its use could open new avenues in the design of advanced materials for drug delivery and other biomedical applications. Further experimental investigation is required to fully elucidate the kinetics, structure-property relationships, and true potential of this promising compound.

References

- 1. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Tetrakis(1-methoxy-2-propoxy)silane: An In-depth Technical Guide to its Application as a Silica Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (SiO₂) nanomaterials are of paramount importance in a myriad of scientific and industrial applications, ranging from catalysis and chromatography to advanced drug delivery systems. The properties of these materials are intrinsically linked to the choice of the silica precursor and the synthesis methodology. While tetraethoxysilane (TEOS) has traditionally been the precursor of choice for silica synthesis via the sol-gel process, there is a growing interest in exploring alternative alkoxysilanes to tailor the physicochemical properties of the resulting silica for specific applications.

This technical guide provides a comprehensive overview of Tetrakis(1-methoxy-2-propoxy)silane (TMPS) as a promising, yet less explored, precursor for the synthesis of silica materials. TMPS offers a unique chemical structure that can influence the hydrolysis and condensation kinetics, and consequently, the morphology, porosity, and surface chemistry of the final silica product. This document is intended for researchers, scientists, and drug development professionals who are seeking to understand and utilize TMPS in the fabrication of novel silica-based materials.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to designing and controlling the synthesis of silica materials. The key physicochemical properties of TMPS are summarized in the table below, with a comparison to the widely used TEOS.

| Property | This compound (TMPS) | Tetraethoxysilane (TEOS) |

| CAS Number | 18407-95-9 | 78-10-4 |

| Molecular Formula | C₁₆H₃₆O₈Si | C₈H₂₀O₄Si |

| Molecular Weight | 384.54 g/mol | 208.33 g/mol |

| Appearance | Clear liquid | Colorless liquid |

| Density | 1.01 g/cm³[1] | 0.933 g/cm³ |

| Boiling Point | 158 °C[1] | 168 °C |

| Flash Point | >110 °C[1] | 45 °C |

The larger molecular weight and the presence of ether functionalities in the alkoxy groups of TMPS are expected to influence its reactivity and the properties of the resulting silica.

The Sol-Gel Process: From Precursor to Silica Network

The synthesis of silica from alkoxide precursors like TMPS is predominantly carried out through the sol-gel process. This process involves two fundamental chemical reactions: hydrolysis and condensation.

Hydrolysis and Condensation: The Core Chemistry

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) and its subsequent evolution towards the formation of a 'gel' (a three-dimensional network of the solid particles).

The overall chemical transformation can be summarized as follows:

-

Hydrolysis: The alkoxy groups (-OR) of the silane precursor react with water to form silanol groups (Si-OH) and the corresponding alcohol (ROH). This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.

The interplay between the rates of hydrolysis and condensation, which are significantly influenced by factors such as pH, temperature, solvent, and the chemical structure of the precursor, dictates the final structure and properties of the silica material.

Signaling Pathways of Hydrolysis and Condensation

The mechanisms of hydrolysis and condensation are pH-dependent, proceeding through different pathways under acidic and basic conditions.

-

Acid-Catalyzed Mechanism: Under acidic conditions, an alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This generally leads to a more linear, less branched polymer network.

-

Base-Catalyzed Mechanism: In basic conditions, hydroxide ions directly attack the silicon atom, leading to the formation of a pentacoordinate intermediate. This mechanism typically results in more highly branched, particulate structures.

References

Unveiling the Potential of Tetrakis(1-methoxy-2-propoxy)silane in Advanced Research and Drug Development

A Technical Guide for Scientists and Innovators

Introduction: Tetrakis(1-methoxy-2-propoxy)silane, a tetraalkoxysilane compound, is emerging as a versatile precursor in the synthesis of advanced silica-based nanomaterials. Its unique chemical structure offers the potential for creating highly functionalized organosilicate nanoparticles with significant applications in drug delivery, bioimaging, and regenerative medicine. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on the synthesis of silica nanoparticles, their use as drug delivery vehicles, and the methodologies for their characterization and evaluation.

Core Concepts: The Sol-Gel Process

The primary route to harnessing the potential of this compound is through the sol-gel process. This wet-chemical technique involves the hydrolysis and subsequent condensation of the silane precursor to form a colloidal suspension (sol) that, upon further processing, transitions into a solid network (gel). The properties of the resulting silica material, such as particle size, porosity, and surface chemistry, can be precisely controlled by manipulating the reaction conditions.

The fundamental reactions in the sol-gel process are:

-

Hydrolysis: The alkoxy groups (-OR) of the silane are replaced with hydroxyl groups (-OH) in the presence of water. This reaction is typically catalyzed by an acid or a base.

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional silica network.

The choice of catalyst (acid or base) significantly influences the kinetics of hydrolysis and condensation, thereby affecting the final structure of the silica material. Acid catalysis generally leads to faster hydrolysis and slower condensation, resulting in more linear or weakly branched polymers. Conversely, base catalysis promotes faster condensation, leading to the formation of more highly cross-linked, particulate structures.

Potential Research Applications

The unique properties of silica nanoparticles derived from precursors like this compound make them highly attractive for a range of biomedical applications.

Drug Delivery Systems

Mesoporous silica nanoparticles (MSNs) are a prominent class of materials synthesized from tetraalkoxysilanes. Their high surface area, large pore volume, and tunable pore size make them excellent candidates for drug delivery.[1][2] The surfaces of these nanoparticles can be functionalized with various organic groups to enhance drug loading, control release kinetics, and target specific cells or tissues.

Key Advantages of Silica Nanoparticles in Drug Delivery:

-

High Drug Loading Capacity: The porous structure allows for the encapsulation of a significant amount of therapeutic agents.[1][3]

-

Controlled Release: The release of the drug can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific enzymes.

-

Enhanced Bioavailability: By encapsulating poorly water-soluble drugs, silica nanoparticles can improve their dissolution and absorption.[4]

-

Targeted Delivery: Surface modification with targeting ligands (e.g., antibodies, peptides) can direct the nanoparticles to specific disease sites, minimizing off-target effects.[5][6]

-

Biocompatibility: Amorphous silica is generally considered biocompatible and biodegradable.[7][8]

Bioimaging and Theranostics

The versatility of silica nanoparticles extends to their use as contrast agents in various imaging modalities. Fluorescent dyes or imaging agents can be incorporated into the silica matrix, providing stable and bright probes for in vitro and in vivo imaging. Furthermore, the combination of therapeutic agents and imaging probes within a single nanoparticle platform creates "theranostic" agents, which allow for simultaneous diagnosis and therapy.

Regenerative Medicine and Biomaterials

Silica-based materials are also being explored for applications in tissue engineering and regenerative medicine. They can be used to create scaffolds that support cell growth and tissue regeneration. The surface of these materials can be modified to promote cell adhesion and differentiation.

Experimental Protocols and Methodologies

This section provides an overview of key experimental protocols relevant to the synthesis and evaluation of silica nanoparticles derived from this compound for drug delivery applications.

Synthesis of Silica Nanoparticles (Stöber Method)

The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.[9] While the original method uses tetraethyl orthosilicate (TEOS), the principles can be adapted for other tetraalkoxysilanes.

Workflow for Stöber Synthesis of Silica Nanoparticles

Caption: Stöber method workflow for silica nanoparticle synthesis.

Detailed Protocol:

-

Preparation of the Reaction Mixture: In a flask, mix ethanol, deionized water, and an ammonia solution (acting as a catalyst). The ratios of these components will influence the final particle size.

-

Initiation of Reaction: While stirring the mixture vigorously, add this compound dropwise.

-

Particle Growth: Allow the reaction to proceed under continuous stirring for a specified duration (e.g., 2 to 24 hours) at a controlled temperature. The reaction time will affect the particle size and polydispersity.

-

Purification: Collect the synthesized silica nanoparticles by centrifugation.

-

Washing: Wash the collected particles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.

-

Drying: Dry the purified nanoparticles in an oven or by lyophilization.

Drug Loading into Mesoporous Silica Nanoparticles

Several methods can be employed to load drugs into the pores of MSNs. The choice of method often depends on the solubility and properties of the drug.

Common Drug Loading Methods

Caption: Overview of common drug loading techniques for MSNs.

Detailed Protocols:

-

Adsorption from Solution:

-

Disperse the MSNs in a concentrated solution of the drug dissolved in a suitable solvent.[8]

-

Stir the suspension for an extended period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores.

-

Collect the drug-loaded nanoparticles by centrifugation.

-

Wash the particles with a small amount of fresh solvent to remove surface-adsorbed drug.

-

Dry the drug-loaded nanoparticles.

-

-

Incipient Wetness Impregnation:

-

Dissolve the drug in a minimal amount of solvent, just enough to fill the pore volume of the MSNs.[8]

-

Add the drug solution dropwise to the dry MSN powder while mixing.

-

Dry the resulting powder to remove the solvent.

-

-

Melt Method (for thermally stable drugs):

-

Mix the MSNs with the drug in its solid form.

-

Heat the mixture above the melting point of the drug.[1]

-

The molten drug will be drawn into the pores of the MSNs via capillary action.

-

Cool the mixture to solidify the drug within the pores.

-

Quantitative Analysis of Drug Loading:

The amount of drug loaded into the nanoparticles is a critical parameter. It is typically determined using techniques like UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or thermogravimetric analysis (TGA).

| Parameter | Method | Description |

| Drug Loading Content (LC%) | UV-Vis or HPLC | LC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100 |

| Encapsulation Efficiency (EE%) | UV-Vis or HPLC | EE (%) = (Weight of loaded drug / Initial weight of drug) x 100 |

In Vitro Cytotoxicity Assessment

Evaluating the biocompatibility of the synthesized nanoparticles is crucial. The MTT assay is a common colorimetric method to assess cell viability.[10][11]

Workflow for MTT Cytotoxicity Assay

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the silica nanoparticles dispersed in the cell culture medium. Include a negative control (cells only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-